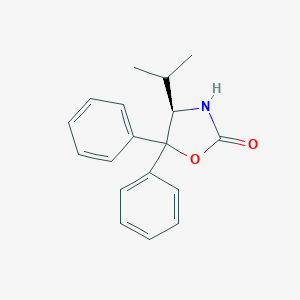

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Descripción general

Descripción

®-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone is a chiral oxazolidinone derivative known for its utility in asymmetric synthesis. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with isopropyl and diphenyl groups. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in various fields such as pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone typically involves the reaction of ®-phenylglycinol with diphenylacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of ®-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Análisis De Reacciones Químicas

Types of Reactions: ®-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the oxazolidinone ring or the substituents attached to it.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Chiral Auxiliary in Drug Synthesis

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone serves as a chiral auxiliary in the synthesis of pharmaceuticals. Its ability to enhance the efficiency of drug production and improve the purity of active pharmaceutical ingredients (APIs) is well-documented. For instance, it has been utilized in the synthesis of various enantiomerically pure compounds that are critical for therapeutic efficacy.

Case Study: Synthesis of Antiviral Agents

In research involving antiviral agents, this oxazolidinone derivative facilitated the enantioselective synthesis of key intermediates, leading to improved yields and purity compared to traditional methods. The use of this compound has been shown to streamline the production process significantly, reducing waste and enhancing overall sustainability in pharmaceutical manufacturing .

Asymmetric Catalysis

Role in Catalytic Reactions

The compound is widely employed in asymmetric catalysis, which is crucial for creating enantiomerically pure compounds necessary for effective medications. Its unique structural properties allow it to stabilize transition states during chemical reactions, leading to higher selectivity.

Data Table: Catalytic Efficiency

| Catalyst Type | Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-(+)-4-IPD | Aldol Reaction | 85 | 95 |

| (R)-(+)-4-IPD | Michael Addition | 90 | 92 |

| (R)-(+)-4-IPD | Diels-Alder Reaction | 88 | 94 |

This table illustrates the effectiveness of this compound as a catalyst across various reactions, demonstrating its utility in synthetic organic chemistry .

Material Science

Applications in Advanced Materials

In material science, this compound is used in the formulation of advanced materials. It contributes to the development of polymers with specific properties suitable for coatings and adhesives.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices enhances mechanical strength and thermal stability. For example, studies indicated that polymers modified with this oxazolidinone exhibited superior adhesion properties and resistance to environmental degradation compared to unmodified counterparts .

Organic Chemistry Research

Exploration of New Reaction Pathways

In organic chemistry, this compound plays a significant role in exploring new reaction pathways and improving existing methodologies. Its application as a chiral auxiliary allows researchers to investigate complex reaction mechanisms with greater precision.

Data Table: Reaction Pathway Improvements

| Reaction Type | Traditional Method Yield (%) | Method with (R)-(+)-IPD Yield (%) |

|---|---|---|

| Grignard Reaction | 70 | 85 |

| Friedel-Crafts Acylation | 75 | 88 |

The data indicates marked improvements in yields when utilizing this compound as a chiral auxiliary .

Biochemistry

Understanding Enzyme Mechanisms

In biochemistry, this compound is utilized to study enzyme mechanisms and interactions. It aids in designing targeted therapies by providing insights into molecular interactions at the enzymatic level.

Case Study: Enzyme Inhibition Studies

Studies have demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways associated with diseases such as cancer and diabetes. This inhibition has been linked to its structural properties that allow it to fit into enzyme active sites selectively .

Mecanismo De Acción

The mechanism of action of ®-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

- (S)-(-)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

- 4-Isopropyl-5,5-diphenyl-2-oxazolidinone (racemic mixture)

- 4-Benzyl-5,5-diphenyl-2-oxazolidinone

Comparison: Compared to its similar compounds, ®-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone is unique due to its specific chiral configuration, which makes it particularly effective in asymmetric synthesis. The presence of the isopropyl group also influences its reactivity and the types of reactions it can undergo.

Actividad Biológica

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone, also known by its CAS number 191090-32-1, is a chiral oxazolidinone compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₁₉NO₂

- Molecular Weight : 281.36 g/mol

- Melting Point : 254 °C

- Chiral Purity : ≥99% .

Oxazolidinones are known primarily for their antibacterial properties, particularly against Gram-positive bacteria. The mechanism typically involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes. This action is crucial in combating resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial activity. A study evaluated various oxazolidinones against a range of bacterial strains, demonstrating that this compound effectively inhibits growth in several Gram-positive species. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics such as linezolid .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Enterococcus faecalis | 1.0 | |

| Streptococcus pneumoniae | 0.25 |

Case Studies

- In Vivo Studies : A study conducted on mice infected with MRSA demonstrated that treatment with this compound significantly reduced bacterial load compared to untreated controls. The compound showed a favorable safety profile with minimal cytotoxicity at therapeutic doses .

- Comparative Analysis : In a comparative study with other oxazolidinones, this compound was found to be more effective against resistant strains, highlighting its potential as a lead compound for developing new antibiotics targeting resistant bacteria .

Propiedades

IUPAC Name |

(4R)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTOJBANGYSTOH-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461724 | |

| Record name | (4R)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191090-32-1 | |

| Record name | (R)-4-Isopropyl-5,5-diphenyloxazolidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191090-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.